molecular formula C10H12N8O4 B019884 2-Azidoadenosine CAS No. 59587-07-4

2-Azidoadenosine

Cat. No. B019884
CAS RN: 59587-07-4
M. Wt: 308.25 g/mol
InChI Key: BSZZPOARGMTJKQ-UUOKFMHZSA-N
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Description

2-Azidoadenosine is a chemical compound with the molecular formula C10H12N8O4 . It is a versatile bioorthogonal reporter moiety that is commonly used for site-specific labeling and functionalization of RNA to probe its biology .


Synthesis Analysis

The synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction has been reported . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction .


Molecular Structure Analysis

The molecular structure of 2-Azidoadenosine has been analyzed using X-ray crystallographic analysis . The 2′-N3 modification favors the RNA C3′-endo sugar pucker, only causes a slight decrease in base pairing stabilities, and hardly influences the overall RNA structure .


Chemical Reactions Analysis

2-Azidoadenosine is a click chemistry reagent containing an azide group . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups .


Physical And Chemical Properties Analysis

2-Azidoadenosine is an off-white to grey solid . It has a molecular weight of 308.254 Da . Its physical and chemical properties include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume .

Scientific Research Applications

Bioorthogonal Labeling and Functionalization

Azide-modified nucleosides like 2-Azidoadenosine are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . They are used for site-specific labeling and modification of nucleic acids in vitro and in cells, which is a prerequisite for studying all aspects of DNA and RNA function .

Synthesis of Azide-Modified Nucleosides

The synthesis of 2’-azide-modified nucleosides requires a different approach. The 2’-hydroxyl group can be activated with trifluormethansulfonyl chloride (Tf Cl) and then treated with lithium or sodium azide .

Oligonucleotide Synthesis

Azido Functionalized Nucleosides are used as starting materials for oligonucleotide synthesis by the phosphoramidite approach . They produce oligonucleotides functionalized with an azide at the 3’-terminus .

The copper catalyzed azide alkyne cycloaddition (CuAAC) or the copper free strain-promoted azide alkyne cycloaddition (SPAAC) are often used for the introduction of affinity tags like biotin .

Fluorophore Introduction

These cycloadditions are also used for the introduction of fluorophores , which are chemical compounds that can re-emit light upon light excitation.

Formation of Bioconjugates

The copper catalyzed azide alkyne cycloaddition (CuAAC) or the copper free strain-promoted azide alkyne cycloaddition (SPAAC) are often utilized to form DNA- or RNA-bioconjugates .

siRNA Technologies

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies .

Metabolic Labeling Approaches

2′-azido nucleosides are also used for referencing the growing number of RNA metabolic labeling approaches .

Mechanism of Action

Target of Action

2-Azidoadenosine is a modified nucleoside that plays a crucial role in the functionalization of RNA and DNA . It is primarily used as a building block for bioorthogonal labeling and functionalization . The primary targets of 2-Azidoadenosine are nucleic acids, specifically RNA and DNA .

Mode of Action

2-Azidoadenosine interacts with its targets through a process known as click chemistry . It contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

2-Azidoadenosine is involved in numerous enzyme-catalyzed redox reactions that are critical in several intermediary biochemical pathways . Enzymes that utilize 2-Azidoadenosine in these reactions are usually of complex subunit structure . It is also used in the synthesis of oligonucleotides with 3’-terminal azide .

Pharmacokinetics

It is known that azide groups can withstand the conditions of oligonucleotide synthesis by phosphoramidite chemistry . This suggests that 2-Azidoadenosine may have good stability and could potentially be used as a starting material for the synthesis of oligonucleotides .

Result of Action

The result of 2-Azidoadenosine’s action is the functionalization of RNA and DNA . This functionalization allows for the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross reactions with other biomolecules .

Action Environment

The action of 2-Azidoadenosine is influenced by environmental factors such as the presence of copper for the CuAAC reaction . Additionally, the presence of ultraviolet light can affect the action of 2-Azidoadenosine . For instance, in the absence of ultraviolet light, 2-Azidoadenosine is a substrate for enzymes like glutamate dehydrogenase .

Safety and Hazards

The safety data sheet for 2-Azidoadenosine suggests ensuring adequate ventilation and handling in accordance with good industrial hygiene and safety practice . It is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) for eye/face protection .

Future Directions

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . The development of a photoaffinity probe for NAD+ was undertaken, and an effective photoprobe for NAD+ would allow the detection of specific NAD’ binding proteins and determination of their cellular location .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZZPOARGMTJKQ-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208247
Record name 2-Azidoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azidoadenosine

CAS RN

59587-07-4
Record name 2-Azidoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azidoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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